molecular formula C28H29N5O5S2 B2756491 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899362-02-8

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2756491
CAS RN: 899362-02-8
M. Wt: 579.69
InChI Key: YZASPSFETWAFMW-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C28H29N5O5S2 and its molecular weight is 579.69. The purity is usually 95%.
BenchChem offers high-quality 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamide inhibitors, including compounds structurally related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, have shown significant inhibitory activity against carbonic anhydrase isoenzymes, such as hCA I, II, IV, and XII. These enzymes are pivotal in various physiological processes, making such inhibitors potential candidates for treating conditions like glaucoma, epilepsy, and cancer. Compounds with sulfonamide groups have exhibited nanomolar inhibitory concentration values, highlighting their effectiveness in enzyme inhibition (Supuran et al., 2013).

Fluorescence Binding Studies

Research involving p-hydroxycinnamic acid derivatives, which share structural similarities with the compound , has demonstrated their ability to interact with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These interactions suggest potential applications in drug delivery systems and as fluorescence probes for studying protein-ligand interactions, providing insights into the binding constants, thermodynamics, and conformational changes of BSA (Meng et al., 2012).

Antimicrobial Activity

Several studies have synthesized novel derivatives of benzamide and evaluated their antimicrobial properties. For instance, benzamide-4-sulfonamides have been investigated for their inhibitory activity against human carbonic anhydrase isoforms and also showed antimicrobial potential. This suggests that such compounds can serve as a basis for developing new antimicrobial agents against a range of bacterial and fungal pathogens (Abdoli et al., 2018).

Molecular Docking and DFT Calculations

Research incorporating benzamide derivatives has extended into computational studies, including molecular docking and density functional theory (DFT) calculations. These studies aim to predict the binding affinity of compounds to various enzymes or receptors and to understand their electronic structure, which is crucial for rational drug design. Through such analyses, researchers can elucidate the interaction mechanisms of these compounds at the molecular level, aiding in the optimization of their biological activities (Fahim & Shalaby, 2019).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O5S2/c1-4-33(19-22-8-6-5-7-9-22)40(37,38)26-14-10-23(11-15-26)27(34)31-24-12-16-25(17-13-24)39(35,36)32-28-29-20(2)18-21(3)30-28/h5-18H,4,19H2,1-3H3,(H,31,34)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZASPSFETWAFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

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